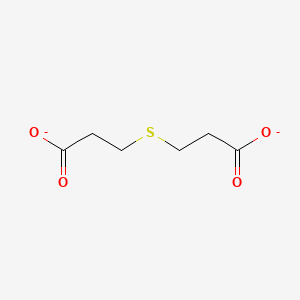

3,3'-Thiodipropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C6H8O4S-2 |

|---|---|

Poids moléculaire |

176.19 g/mol |

Nom IUPAC |

3-(2-carboxylatoethylsulfanyl)propanoate |

InChI |

InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2 |

Clé InChI |

ODJQKYXPKWQWNK-UHFFFAOYSA-L |

SMILES canonique |

C(CSCCC(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways of 3,3 Thiodipropanoate and Its Analogues

Precursor Chemistry and Synthetic Routes

The synthesis of 3,3'-thiodipropanoate and its derivatives can be achieved through several key chemical transformations, including esterification, thioesterification, and nitrile synthesis, as well as through enzymatic pathways.

Direct Esterification Processes for Dialkyl 3,3'-Thiodipropanoates

The most conventional method for preparing dialkyl 3,3'-thiodipropanoates is through the direct esterification of 3,3'-thiodipropionic acid with various alcohols. This acid-catalyzed reaction, a form of Fischer esterification, involves heating the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.org The reaction equilibrium is driven towards the formation of the diester by removing the water produced during the reaction, often accomplished by azeotropic distillation or operating under a vacuum. organic-chemistry.org

For instance, the synthesis of dimyristyl thiodipropionate involves reacting 3,3'-thiodipropionic acid with myristyl alcohol. berkeley.edu Similarly, dilauryl thiodipropionate is prepared by the direct esterification of 3,3'-thiodipropionic acid with lauryl alcohol, typically using acid catalysts at elevated temperatures (110–130°C) under vacuum. organic-chemistry.org The synthesis of distearyl thiodipropionate can be achieved through a transesterification process where a lower alkyl ester of thiodipropionic acid is reacted with a higher aliphatic alcohol in the presence of an alkali catalyst like a titanate ester. nih.gov

Table 1: Conditions for Direct Esterification of 3,3'-Thiodipropionic Acid

| Target Compound | Alcohol | Catalyst | Temperature | Key Conditions | Reference |

|---|---|---|---|---|---|

| Dimyristyl Thiodipropionate | Myristyl Alcohol | H₂SO₄ | 120-140°C | Reflux for 4-6 hours | berkeley.edu |

| Dilauryl Thiodipropionate | Lauryl Alcohol | HCl or H₂SO₄ | 110-130°C | Under vacuum to remove water | organic-chemistry.org |

| Distearyl Thiodipropionate | Stearyl Alcohol | Titanate Ester | 50-200°C | Transesterification from a lower diester | nih.gov |

Thioesterification Reactions for this compound Derivatives

Thioesterification involves the reaction of a carboxylic acid with a thiol to form a thioester. nih.gov These reactions can be facilitated by dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov For 3,3'-thiodipropionic acid, this would involve reacting its carboxylic acid groups with thiols to produce the corresponding di(thio)esters. While specific literature on the direct thioesterification of 3,3'-thiodipropionic acid is not abundant, the general principles of thioester synthesis apply. nih.gov

Another route to thioesters is the reaction of an acid chloride with an alkali metal salt of a thiol. nih.gov This would involve the conversion of 3,3'-thiodipropionic acid to its diacid chloride, which can then react with a thiolate.

Base-Catalyzed Approaches in Acrylonitrile-Hydrogen Sulfide (B99878) Systems for 3,3'-Thiodipropionitrile (B89633) Synthesis

A key analogue, 3,3'-thiodipropionitrile, is synthesized through the base-catalyzed reaction of acrylonitrile (B1666552) with hydrogen sulfide (H₂S). beilstein-journals.org This reaction is a well-documented method that proceeds via nucleophilic addition. beilstein-journals.org In a typical industrial process, an aqueous solution of a basic catalyst, such as sodium sulfide, is heated, and acrylonitrile is added gradually. beilstein-journals.org The exothermic nature of the reaction requires careful temperature control to prevent unwanted polymerization byproducts. beilstein-journals.org Yields for this process can be quite high, often in the range of 85-90% on an industrial scale. beilstein-journals.org The resulting 3,3'-thiodipropionitrile can then be hydrolyzed, typically under acidic conditions, to produce 3,3'-thiodipropionic acid. beilstein-journals.orgnih.gov

Table 2: Typical Industrial Production Workflow for 3,3'-Thiodipropionitrile

| Step | Description | Parameters | Reference |

|---|---|---|---|

| 1. Reactor Charge | An aqueous solution of sodium sulfide (25–30 wt%) is heated. | 40°C | beilstein-journals.org |

| 2. Acrylonitrile Addition | Acrylonitrile is fed into the reactor. | 0.5–1.0 L/min per 1000 L reactor volume | beilstein-journals.org |

| 3. Post-Reaction Processing | The crude product is phase-separated and washed with dilute HCl. | - | beilstein-journals.org |

| 4. Purification | The product is distilled under reduced pressure. | 150–160°C at 10 mmHg | beilstein-journals.org |

Biocatalytic Synthesis Routes Utilizing Enzymatic Systems (e.g., Thioesterases, Nitrilases)

Biocatalytic methods offer environmentally benign alternatives for the synthesis of this compound and its derivatives. Lipases, a class of hydrolases, have been effectively used to catalyze the esterification of 3,3'-thiodipropionic acid. In one study, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) was used to prepare medium- and long-chain dialkyl 3,3'-thiodipropionates with high yields (92-98%) in just four hours. berkeley.edu This enzymatic approach avoids the harsh conditions of acid catalysis. berkeley.edu

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. researchgate.net This makes them suitable for the conversion of 3,3'-thiodipropionitrile to 3,3'-thiodipropionic acid, a key precursor for this compound esters. While specific studies on the nitrilase-catalyzed hydrolysis of 3,3'-thiodipropionitrile are emerging, research on similar nitriles demonstrates the potential of this green chemistry approach. For example, cultures of Pseudomonas fluorescens expressing recombinant nitrilases have been used to convert 3,3'-thiodipropionamide to the corresponding nitrile, showcasing the utility of enzymatic systems in this chemical family. beilstein-journals.org

Thioesterases (TEs) are enzymes that primarily catalyze the hydrolysis of thioester bonds. researchgate.netresearchgate.net Their mechanism involves an acyl-enzyme intermediate that can be attacked by water (hydrolysis) or an internal nucleophile (cyclization). researchgate.net While their primary role is cleavage, the reverse reaction, thioester formation, is theoretically possible under specific conditions, though not a common application. The catalytic triad, typically composed of serine, histidine, and aspartate, is essential for their activity. beilstein-journals.org

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and yields.

Nucleophilic Attack Mechanisms in Thioether Linkage Formation

The formation of the central thioether linkage in this compound and its analogues is a classic example of a Michael addition, or conjugate addition, reaction. berkeley.edumdpi.com This reaction is thermodynamically controlled. berkeley.edu In the synthesis of dialkyl 3,3'-thiodipropanoates from the reaction of hydrogen sulfide with an acrylate (B77674) ester (e.g., methyl acrylate), the reaction proceeds via a nucleophilic attack mechanism.

The mechanism can be described in the following steps:

Generation of the Nucleophile: In the presence of a base, hydrogen sulfide (H₂S) is deprotonated to form the hydrosulfide (B80085) ion (HS⁻), a potent sulfur nucleophile. beilstein-journals.org

Nucleophilic Attack: The hydrosulfide ion attacks the electron-deficient β-carbon of the α,β-unsaturated ester (the Michael acceptor). This conjugate addition results in the formation of an enolate intermediate.

Proton Transfer: The enolate intermediate is protonated by a proton source in the reaction mixture (such as another molecule of H₂S or the solvent) to form 3-mercaptopropionate (B1240610).

Second Addition: The process repeats with a second molecule of the acrylate ester. The thiol group of the 3-mercaptopropionate is deprotonated to form a thiolate, which then attacks the β-carbon of the second acrylate molecule.

Final Product: A final proton transfer yields the dialkyl this compound.

The reaction kinetics can be influenced by the nature of the catalyst and the reactants. Studies on the addition of H₂S to methyl acrylate over solid basic catalysts have shown that the dissociation of H₂S into HS⁻ and H⁺ species is a prerequisite for the reaction to occur. The reaction rate of Michael additions is dependent on factors such as the electron-withdrawing nature of the acceptor and the nucleophilicity of the donor. For instance, the reaction involving acrylic acid dimers, trimers, and tetramers was found to have an activation energy of 98.0 kJ mol⁻¹, with dimer formation being the dominant reaction.

Hydrolysis Pathways of this compound Esters

The hydrolysis of this compound esters, which involves splitting the ester bond to yield 3,3'-thiodipropionic acid and the corresponding alcohol, can be achieved through several pathways, primarily catalyzed by acids or bases. While specific kinetic studies on this compound esters are not extensively detailed in readily available literature, the hydrolysis mechanisms follow well-established principles of ester chemistry.

Acid-Catalyzed Hydrolysis Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with water in the presence of a strong mineral acid, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The reaction equilibrium can be shifted towards the products—the carboxylic acid and alcohol—by using a large excess of water. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comaakash.ac.in A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. aakash.ac.inyoutube.com Subsequent proton transfer and elimination of the alcohol molecule regenerate the acid catalyst and produce the carboxylic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) Base-catalyzed hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uk This process is effectively irreversible because the carboxylic acid formed in the reaction is immediately deprotonated by the base (e.g., sodium hydroxide) to form a carboxylate salt. chemistrysteps.comdalalinstitute.com This salt is resistant to further nucleophilic attack, driving the reaction to completion. chemistrysteps.com The reaction involves a nucleophilic attack by a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. byjus.com This intermediate then collapses, expelling the alkoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. chemistrysteps.combyjus.com

A related process for producing the parent acid is the hydrolysis of 3,3'-thiodipropionitrile. This reaction is typically conducted by treating the nitrile with mineral acids like hydrochloric or sulfuric acid under controlled temperatures to yield 3,3'-thiodipropionic acid.

Transesterification Processes and Structural Modifications

Transesterification is a key process for modifying the structure of this compound esters, allowing for the synthesis of various dialkyl esters from a common precursor, typically dimethyl this compound. nih.govgoogle.com This method is particularly valuable for producing medium- and long-chain esters, which have applications as antioxidants. nih.gov

Enzymatic transesterification using lipases has emerged as a highly efficient and environmentally friendly strategy. Research has shown that immobilized lipase B from Candida antarctica (Novozym 435) is an exceptionally active biocatalyst for this transformation. nih.gov In a notable study, various medium- and long-chain dialkyl 3,3'-thiodipropionates were synthesized in high yields by the transesterification of dimethyl 3,3'-thiodipropionate with the corresponding alcohols. nih.gov The reactions are typically performed under solvent-free conditions at moderate temperatures (60-80°C) and under vacuum to remove the methanol (B129727) byproduct, which drives the reaction toward completion. nih.gov This method has achieved very high conversion rates, often between 92-98%, within a few hours of reaction time. nih.gov In contrast, lipases from Rhizomucor miehei and Thermomyces lanuginosus were found to be significantly less active for this specific transformation. nih.gov

Beyond simple esters, lipase-catalyzed transesterification has also been used to synthesize linear copolymeric polyesters by reacting dimethyl 3,3'-thiodipropionate with α,ω-alkanediols like 1,6-hexanediol (B165255) and 1,12-dodecanediol. nih.gov

| Starting Ester | Alcohol Reactant | Resulting Ester | Catalyst | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Dimethyl 3,3'-thiodipropionate | 1-Octanol | Dioctyl 3,3'-thiodipropionate | Novozym 435 | High (92-98%) | nih.gov |

| Dimethyl 3,3'-thiodipropionate | 1-Dodecanol | Didodecyl 3,3'-thiodipropionate | Novozym 435 | High (92-98%) | nih.gov |

| Dimethyl 3,3'-thiodipropionate | 1-Hexadecanol | Dihexadecyl 3,3'-thiodipropionate | Novozym 435 | High (92-98%) | nih.gov |

| Dimethyl 3,3'-thiodipropionate | cis-9-Octadecen-1-ol | Di-(cis-9-octadecenyl) 3,3'-thiodipropionate | Novozym 435 | High (92-98%) | nih.gov |

| Dimethyl 3,3'-thiodipropionate | 1,6-Hexanediol | Poly(3,3'-thiodipropionic acid-co-1,6-hexanediol) | Novozym 435 | Good | nih.gov |

Nucleophilic Substitution Studies Involving the Sulfur Atom

The thioether sulfur atom in this compound esters is a site of nucleophilic reactivity, which is fundamental to its primary application as a secondary antioxidant. uvabsorber.comatamanchemicals.com While the sulfur atom can theoretically participate in various nucleophilic substitution reactions, its most studied reaction is the decomposition of hydroperoxides. uvabsorber.comsmolecule.com

Thioether-type antioxidants function by scavenging and decomposing hydroperoxides (ROOH), which are formed during the oxidative degradation of organic materials, into non-radical and stable products. uvabsorber.comatamanchemicals.com This process involves the nucleophilic sulfur atom attacking the electrophilic oxygen of a hydroperoxide. This reaction oxidizes the thioether to its corresponding sulfoxide (B87167). The resulting sulfoxide can then undergo further reactions, such as intramolecular β-hydrogen elimination, to form sulfenic acid (RSOH). This species, along with its subsequent oxidation products like sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H), can also contribute to the decomposition of hydroperoxides. This cascade of reactions effectively inhibits the auto-oxidation cycle of polymers and other materials. linchemical.com

Studies on related organosulfur compounds show that nucleophilic substitution at a sulfur center can proceed through different mechanisms, including stepwise addition-elimination pathways that may involve hypervalent sulfur intermediates. mdpi.com For the thioether in this compound, its reactivity is harnessed synergistically with primary antioxidants (hindered phenols) to provide enhanced thermal stability to polymers. atamanchemicals.com

Advanced Synthetic Strategies and Optimization

Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity

The development of advanced synthetic methodologies for this compound and its esters is driven by the need for higher yields, greater purity, and more environmentally benign processes.

A significant advancement is the use of enzyme-catalyzed synthesis. Lipase-catalyzed esterification of 3,3'-thiodipropionic acid and transesterification of its short-chain esters offer a green alternative to conventional chemical methods. nih.gov These biocatalytic routes operate under mild conditions, are highly selective, and produce high yields (up to 98%) of the desired product with high purity, minimizing the formation of byproducts. nih.gov

Conventional synthesis often involves the Michael addition of hydrogen sulfide to an acrylate ester, such as methyl acrylate, to form the corresponding dialkyl 3,3'-thiodipropionate. chemicalbook.com A key challenge in this route is controlling the formation of byproducts. Research has focused on optimizing catalysts to enhance selectivity. The use of specific cyclic, non-hindered nitrogen-containing compounds as catalysts has been shown to be exceptionally selective, significantly reducing byproduct formation compared to standard catalysts like sodium methoxide (B1231860) or triethylamine. google.com

Another pathway involves the direct esterification of 3,3'-thiodipropionic acid with an alcohol, typically using a strong acid catalyst like sulfuric acid at elevated temperatures. Optimization of this route requires controlling the molar ratio of reactants to drive the equilibrium towards the ester and often involves purification steps like neutralization and recrystallization to achieve high purity.

Electrochemical Synthesis Methodologies

Electrochemical synthesis is an emerging and powerful technique for creating organic compounds, offering a sustainable alternative to traditional methods that often rely on harsh chemical oxidants or reductants. numberanalytics.com While specific protocols for the direct electrochemical synthesis of this compound are not widely published, the principles of electrosynthesis for organosulfur compounds are well-established and suggest viable pathways. jchemrev.com

One potential route could involve the electrochemical reduction of a sulfur source in the presence of an activated olefin like an acrylate ester. For instance, recent patents on related compounds describe methods where acrylonitrile undergoes cathodic reduction in the presence of sulfur donors, suggesting a similar approach could be adapted for acrylates to form the thioether linkage of this compound. The integration of electrochemical synthesis with other technologies, such as 3D printing, is also an emerging trend for fabricating complex material architectures. numberanalytics.com The use of electrochemical methods can offer high control over reaction conditions, enhanced selectivity, and a reduction in waste, aligning with the principles of green chemistry. google.com

Process Optimization for Scalable Research Synthesis

Optimizing the synthesis of this compound for scalable production involves refining multiple parameters to maximize yield, purity, and efficiency while minimizing cost and environmental impact.

For conventional synthesis methods , such as the Michael addition or direct esterification, optimization focuses on:

Catalyst Selection: Utilizing highly selective catalysts, such as specific weak base amines, can minimize the formation of undesirable byproducts. chemicalbook.comgoogle.com

Reaction Conditions: Fine-tuning the temperature, pressure, and molar ratios of reactants is crucial. For example, in direct esterification, using an excess of the alcohol and removing the water byproduct under vacuum can shift the reaction equilibrium to favor product formation.

Purification: For large-scale synthesis, efficient purification techniques are essential. These include fractional distillation under reduced pressure to separate the product from unreacted starting materials and byproducts, and recrystallization from appropriate solvents like ethanol (B145695) or isopropanol (B130326) to achieve high purity.

For enzymatic synthesis , process optimization involves:

Biocatalyst Selection: Identifying the most active and stable enzyme, such as the immobilized lipase Novozym 435, is the primary step. nih.gov

Parameter Tuning: A central composite rotatable design (CCRD) can be used to systematically evaluate the effects of biocatalyst concentration, temperature, and acid-to-alcohol molar ratio to find the optimal conditions for maximum conversion. mdpi.comrsc.org

Byproduct Removal: Applying a vacuum is a key optimization step in lipase-catalyzed transesterification to efficiently remove the short-chain alcohol (e.g., methanol) byproduct, thereby preventing reaction reversal and increasing yield. nih.govgoogle.com

The design of the reactor, such as using continuous-flow systems instead of batch reactors, can also enhance throughput and heat dissipation, which is a critical consideration for scaling up production.

Coordination Chemistry of 3,3 Thiodipropanoic Acid and Its Derivatives

Ligand Design and Coordination Modes

The 3,3'-thiodipropanoate (tdp) ligand is recognized for its adaptability in coordinating with metal centers, capable of acting as a chelating or bridging ligand. nih.gov This flexibility allows for the construction of coordination compounds ranging from simple mononuclear complexes to intricate coordination polymers. nih.gov The dianionic form of the acid is predominantly involved in forming these complexes. nih.gov

Chelating Ligand Architectures

As a chelating agent, this compound can bind to a single metal center through multiple donor atoms. Although less common than its bridging modes, chelation can occur, particularly when the sulfur atom and one or both carboxylate groups are involved. This multidentate coordination contributes to the stability of the resulting complex. The flexible nature of its aliphatic backbone allows it to form stable chelate rings with metal ions. In addition to acting as a chelating ligand, it can also function as a bridging ligand to assemble coordination complexes. scispace.com

Bridging Ligand Configurations in Coordination Complexes

The most prevalent role of the this compound ligand is as a bridge between two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. Its dicarboxylate nature allows it to span significant distances, connecting metal ions into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

For instance, in the dinuclear compound [{Zn(phen)(H2O)}2(μ-tdp)2]·3H2O, the tdp ligand bridges two zinc centers. researchgate.net Similarly, in the copper complex Cu2(pmdien)2(H2O)2(μ-tdp)2·H2O, the monodentate thiodipropionic acid anion acts as a bridging ligand, contributing to the formation of a helix-shaped chain through hydrogen bonding. nih.gov The ligand's flexibility is further demonstrated in a series of zinc coordination polymers, where the bis-monodentate tdp anion bridges metal centers, forming structures with varying dimensionalities depending on the co-ligand used. researchgate.net

Unprecedented Coordination Modes of 3,3'-Thiodipropionate Ligands

Research has revealed novel and unexpected coordination behaviors of the 3,3'-thiodipropionate ligand. In a series of cobalt, copper, and zinc complexes, the tdp ligand was found to exhibit an unexpected μ3-coordination mode. researchgate.net An unprecedented coordination mode was also reported in the formation of two-dimensional coordination polymers, highlighting the ligand's structural versatility. growingscience.com These unusual configurations often arise from a combination of factors, including the specific metal ion, the presence of co-ligands, and the reaction conditions, leading to complex structures with unique properties. researchgate.netgrowingscience.com

Influence of Co-ligands (e.g., Bipyridyl, Imidazole Derivatives, Hydrazine, Quinoxaline) on Coordination Geometry

Bipyridyl and Imidazole Derivatives: The use of bipyridyl ligands, such as 2,2'-bipyridine, in conjunction with tdp has led to the synthesis of 1D and 2D coordination polymers of zinc and cadmium. researchgate.netresearchgate.net For example, complexes like [ZnL(2,2′-bipy)H2O]n form one-dimensional single-chains. researchgate.net The interplay between the flexible tdp and rigid bipyridyl-type ligands allows for the construction of diverse topologies. researchgate.net Similarly, imidazole derivatives have been used to create copper(II)-tdp complexes with varied structural outcomes. nih.gov

Hydrazine: The incorporation of hydrazine as a co-ligand has been explored, with its coordination influencing the thermal decomposition pathways of the resulting complexes. Infrared spectroscopy data suggests monodentate coordination of hydrazine alongside bidental coordination from the carboxylate groups of the tdp ligand. scispace.com

Quinoxaline (B1680401): The reaction of copper(II) acetate (B1210297) with 3,3'-thiodipropionic acid and quinoxaline resulted in a dinuclear coordination polymer, [Cu2(TDPH)4(QNX)]·DMF. researchgate.net In this structure, the quinoxaline ligand bridges two copper atoms, while four tdp ligands coordinate to the metal centers in a monodentate fashion, leading to a paddle-wheel structure with a distorted octahedral geometry around the Cu(II) ions. researchgate.net

The choice of co-ligand plays a crucial role in determining the dimensionality, topology, and ultimately the properties of the final coordination compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes are often characterized using a variety of analytical techniques to determine their structure and properties.

Synthesis of Transition Metal Complexes (e.g., Cr(III), Co(II), Ni(II), Cu(II), Zn(II), Ag(I))

Complexes of this compound with a range of transition metals have been successfully synthesized and studied.

Cr(III), Co(II), Ni(II), and Cu(II): The synthesis of complexes with these first-row transition metals has been reported in the literature. scispace.com For instance, Co(II) complexes have been synthesized by reacting cobalt(II) salts with the ligand, resulting in compounds where the geometry can be influenced by co-ligands. researchgate.netchemrxiv.org Similarly, Ni(II) and Cu(II) complexes have been prepared, often incorporating N-donor co-ligands to satisfy the metal's coordination sphere. nih.govscispace.comresearchgate.net The synthesis of a dinuclear Cu(II) coordination polymer with quinoxaline involved reacting copper acetate with the ligand and co-ligand in a DMF/ethanol (B145695)/water solvent system. researchgate.net

Zn(II): Numerous zinc(II) coordination polymers have been constructed using 3,3'-thiodipropanoic acid, frequently in combination with bipyridyl co-ligands. researchgate.net These are typically synthesized via solvothermal or solution-based methods. researchgate.netresearchgate.net The reaction of zinc dichloride with the ligand and sodium carbonate has also been employed. researchgate.net

Ag(I): While specific syntheses focusing solely on this compound with Ag(I) are less detailed in the provided context, the general synthesis of Ag(I)-thiolate complexes often results in polymeric structures. nih.gov These are typically prepared by reacting a silver salt with the thiol-containing ligand. nih.gov

The characterization of these complexes is crucial for confirming their identity and structure. Common techniques include elemental analysis, infrared (IR) spectroscopy to observe the coordination of the carboxylate groups, and single-crystal X-ray diffraction to definitively determine the molecular structure. researchgate.netresearchgate.net

Table 1: Summary of Selected Transition Metal Complexes with this compound and Co-ligands

| Metal Ion | Co-ligand | Complex Formula/Description | Coordination Geometry/Structure |

|---|---|---|---|

| Cu(II) | Quinoxaline (QNX) | [Cu₂(TDPH)₄(QNX)]·DMF | Dinuclear, distorted octahedral researchgate.net |

| Zn(II) | 2,2'-Bipyridine (bipy) | [ZnL(2,2′-bipy)H₂O]n | 1D single-chain polymer researchgate.net |

| Zn(II) | o-Phenanthroline (phen) | [{Zn(phen)(H₂O)}₂(μ-tdp)₂]·3H₂O | Dinuclear complex researchgate.net |

| Co(II) | Isonicotinamide (ina) | [Co(μ₃-tdp)(ina)₂]n | Coordination polymer researchgate.net |

| Cu(II) | N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdien) | Cu₂(pmdien)₂(H₂O)₂(μ-tdp)₂·H₂O | Bridged dinuclear complex nih.gov |

Synthesis of Lanthanide Metal Complexes (e.g., La, Ce, Sm, Nd, Pr)

The synthesis of lanthanide complexes with 3,3'-thiodipropanoic acid (H₂tdp) has been successfully achieved, yielding compounds with distinct empirical formulas. For instance, new hydrazine complexes of trivalent lanthanide 3,3'-thiodipropanoates have been prepared with the general formulas M(N₂H₅)(tdp)₂ and Pr(N₂H₅)(tdp)₂·H₂O, where M represents Lanthanum (La), Cerium (Ce), Samarium (Sm), and Neodymium (Nd). growingscience.comscispace.com These syntheses are foundational for exploring the coordination behavior of the tdp²⁻ ligand with various lanthanide ions.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are pivotal in understanding the nature of the bonding and the coordination environment within these metal complexes.

FTIR spectroscopy provides crucial insights into the coordination modes of the this compound ligand. The disappearance of the O-H vibrational bands and a shift in the asymmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻)) to lower wavenumbers in the complexes compared to the free acid indicate coordination through the oxygen atoms of the carboxylate groups. researchgate.net Furthermore, a shift in the C-S stretching frequency to a lower wavenumber suggests the involvement of the sulfur atom in coordination. researchgate.net In some lanthanide complexes, the presence of a bidentate carboxylate anion is confirmed by IR spectra. scispace.com The infrared spectra of these complexes often show characteristic absorption bands for metal-oxygen (M-O) bonds, typically observed in the lower frequency region. japsonline.comias.ac.in

Table 1: Key FTIR Spectral Bands (cm⁻¹) for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (H₂tdp) | Metal Complexes | Indication |

|---|---|---|---|

| ν(OH) of COOH | Present | Absent | Deprotonation and coordination of the carboxylate group |

| νₐₛ(COO⁻) | ~1700 | Shift to lower frequency | Coordination of the carboxylate oxygen to the metal ion |

| ν(C-S) | Present | Shift to lower frequency | Coordination of the sulfur atom to the metal ion |

| ν(M-O) | - | Present (low frequency region) | Formation of metal-oxygen bond |

Raman spectroscopy complements FTIR in elucidating the structure of these complexes. The Raman spectrum of free 3,3'-thiodipropanoic acid shows characteristic bands for the stretching vibration of the carboxylic hydroxyl group (ν(OH)COOH) at 2967 cm⁻¹, the carbonyl group (ν(C=O)) at 1690 cm⁻¹, and out-of-plane bending vibrations of the carboxylic acid group (γ(OH)COOH) at 914 cm⁻¹. scispace.com In the spectra of the lanthanide complexes, changes in these bands, particularly the disappearance of the ν(OH)COOH band and shifts in the carboxylate stretching frequencies, confirm coordination. scispace.comnih.gov

UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. The diffuse reflectance spectra of some transition metal complexes of 3,3'-thiodipropionic acid have been used to suggest their geometry. researchgate.net For instance, the spectra of a copper(II) thiodipropionate complex showed transition bands at 14.70 kK and 26.31 kK, indicative of a distorted octahedral symmetry. researchgate.net Similarly, a chromium(III) complex displayed two strong bands at 17.46 kK and 24.52 kK, also suggesting an octahedral symmetry. researchgate.net

Electronic spectral studies, particularly for lanthanide complexes, provide information about the nature of the metal-ligand bond and the coordination environment. The spectra of Pr(III) and Nd(III) complexes with various ligands have been analyzed to determine parameters like the nephelauxetic ratio (β), bonding parameter (b¹/²), and covalency (δ), which give insights into the ionic or covalent nature of the metal-ligand bond. researchgate.net For some lanthanide this compound complexes, electronic spectral data has been used in conjunction with other techniques to characterize the compounds. scispace.com

Structural Elucidation via X-ray Diffraction Techniques (Single Crystal and Powder)

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of crystalline compounds. While attempts to grow single crystals of some lanthanide this compound complexes have been unsuccessful, powder XRD has been utilized to gain structural information. scispace.com The powder XRD pattern of Pr(N₂H₅)(tdp)₂·H₂O, for example, indicated a crystalline–amorphous composite nature. scispace.com In other cases involving similar ligands, single-crystal X-ray diffraction has revealed detailed coordination modes, such as the formation of 2D polymeric networks. nih.govmdpi.com For instance, the crystal structures of [Ln₂(tda)₃(H₂O)₅]·3H₂O (where tda is thiodiacetato, a similar ligand) show that the lanthanide ions are in a tricapped trigonal prism geometry and that the ligand's versatility leads to the formation of thick 2D sheets. mdpi.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a coordination compound. This data is crucial for verifying the proposed stoichiometric formula of a synthesized complex. By comparing the experimentally determined percentages with the calculated theoretical values for the expected formula, researchers can confirm the successful synthesis of the desired compound and rule out the presence of significant impurities.

In the study of this compound complexes, elemental analysis has been instrumental in confirming the composition of newly synthesized compounds. For instance, in a series of zinc(II) and cadmium(II) complexes involving 3,3'-thiodipropanoic acid and various bipyridyl ligands, elemental analysis was a key characterization method. The experimentally obtained C, H, N, and S percentages were found to be in close agreement with the calculated values for the proposed formulas, thus validating the stoichiometry of the complexes.

Similarly, the characterization of trivalent lanthanide 3,3'-thiodipropanoates with hydrazine involved elemental analysis to establish their empirical formulae. The results supported the proposed structures, such as [M(N2H5)(tdp)2] and [Pr(N2H5)(tdp)2·H2O], where M represents lanthanide ions like La, Ce, Sm, and Nd, and tdp stands for this compound.

The table below presents a representative example of elemental analysis data for a copper(II) complex with this compound, demonstrating the close correlation between experimental and calculated values.

Table 1: Elemental Analysis Data for a Representative Copper(II)-3,3'-Thiodipropanoate Complex

| Element | Experimental (%) | Calculated (%) |

|---|---|---|

| Carbon (C) | 49.62 | 49.54 |

| Hydrogen (H) | 4.16 | 4.12 |

| Nitrogen (N) | 7.24 | 7.22 |

Mass Spectrometric Characterization of Complexes

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In coordination chemistry, it is used to determine the molecular weight of a complex, providing strong evidence for its proposed structure. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable for analyzing organometallic and coordination compounds in solution.

For complexes involving this compound, mass spectrometry helps in confirming the formation of the desired coordination entity and can provide insights into its fragmentation patterns. The observation of a molecular ion peak corresponding to the expected formula of the complex is a key piece of evidence in its characterization. For instance, in the study of lanthanide complexes, mass spectrometry is used alongside other techniques to confirm the structure of the synthesized compounds.

The interpretation of mass spectra for transition metal complexes can be complex due to the presence of multiple isotopes for many metals, leading to characteristic isotopic patterns in the spectrum. These patterns, however, can be simulated and compared with the experimental data to further confirm the composition of the complex.

Table 2: Representative Mass Spectrometry Data for a Metal-3,3'-Thiodipropanoate Complex

| Ion Fragment | Calculated m/z | Observed m/z |

|---|---|---|

| [M(tdp) + H]+ | 350.05 | 350.10 |

Investigation of Physicochemical Properties of Coordination Compounds

Thermogravimetric Analysis and Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is an essential technique for studying the thermal stability and decomposition of coordination compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides valuable information about the decomposition steps, the temperature ranges of stability, and the nature of the final residue.

In the context of this compound complexes, TGA has been employed to understand their thermal behavior. For example, the thermal decomposition of various metal-dithiocarbamate complexes, which share similarities in metal-sulfur bonding, often occurs in multiple stages. The initial weight loss frequently corresponds to the removal of solvent molecules (like water) or loosely bound ligands, while subsequent steps involve the decomposition of the organic ligand framework. The final residue is typically a metal oxide or, in some cases, the pure metal.

Studies on transition metal complexes have shown that the decomposition can be a multi-step process. For instance, the thermal analysis of a silver(I)-3,3'-thiodipropionate metal-organic framework has been used to characterize its thermal stability. Similarly, TGA has been used to study the thermal behavior of zinc(II) and cadmium(II) complexes containing the 3,3'-thiodipropionate ligand.

Table 3: Thermal Decomposition Data for a Representative Metal-3,3'-Thiodipropanoate Complex

| Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment |

|---|---|---|

| 100-180 | 5.2 | H2O |

| 250-400 | 45.8 | C4H4O4S |

Magnetic Properties of Metal-3,3'-Thiodipropanoate Complexes

The magnetic properties of coordination complexes are determined by the number of unpaired electrons in the metal's d-orbitals. youtube.com Substances with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. youtube.com Magnetic susceptibility measurements provide a way to determine the effective magnetic moment (μeff) of a complex, which can be used to deduce the number of unpaired electrons and thus the electronic configuration and geometry of the central metal ion. uomustansiriyah.edu.iqdu.edu.eg

For this compound complexes with transition metals, the magnetic properties are of interest to understand the electronic structure of the metal center. du.edu.eg The "spin-only" magnetic moment can be calculated using the number of unpaired electrons (n) with the formula μs = √[n(n+2)] Bohr Magnetons (B.M.). uomustansiriyah.edu.iq For instance, high-spin complexes tend to have a greater magnetic moment than low-spin complexes. youtube.com

The magnetic properties of cobalt(II) complexes, for example, have been studied, with d7 configurations showing specific magnetic moment values. researchgate.net The magnetic character of transition metals, in general, is attributed to the presence of unpaired electrons in their d-orbitals. gcnayanangal.com

Table 4: Magnetic Moments for Hypothetical Metal-3,3'-Thiodipropanoate Complexes

| Metal Ion | Number of Unpaired Electrons (n) | Calculated Spin-Only Magnetic Moment (μs) (B.M.) | Expected Magnetic Behavior |

|---|---|---|---|

| Cu(II) (d9) | 1 | 1.73 | Paramagnetic |

| Ni(II) (d8) | 2 | 2.83 | Paramagnetic |

Luminescence Properties of Lanthanide and Transition Metal Complexes

The luminescence of coordination compounds, including fluorescence and phosphorescence, arises from the emission of light from electronically excited states. This property is of significant interest for applications in areas such as bioimaging, sensing, and optoelectronics. fu-berlin.denih.gov

Lanthanide Complexes: Lanthanide ions are known for their sharp, line-like emission bands and long-lived excited states. mdpi.comnih.gov However, their direct excitation is often inefficient. In complexes, the organic ligand, such as this compound, can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. mdpi.com The luminescence of europium, samarium, terbium, and dysprosium complexes, for instance, has been studied. researchgate.net

Transition Metal Complexes: The luminescence of transition metal complexes is also a subject of extensive research. fu-berlin.denih.gov The emission can originate from metal-centered (MC), ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) excited states. nih.gov The specific nature of the emission depends on the metal ion, the ligand, and the coordination geometry. For example, zinc(II) and cadmium(II) coordination complexes are known to exhibit interesting luminescent properties. researchgate.net In some zinc(II) complexes with 3,3'-thiodipropionic acid, emission peaks have been attributed to intraligand charge transfer and ligand-to-metal charge transfer. researchgate.net

Table 5: Luminescence Data for Selected Lanthanide and Transition Metal Complexes

| Complex Type | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|

| Europium(III) | 394 | 615 |

| Terbium(III) | 369 | 545 |

Thermochromic Behavior of Coordination Compounds

Thermochromism is the phenomenon where a substance changes color in response to a change in temperature. In coordination compounds, this can be due to a variety of factors, including changes in coordination geometry, spin state transitions, or phase transitions.

While specific examples of thermochromism in this compound complexes are not extensively detailed in the provided search results, the general principles can be applied. For instance, a copper(II) complex with 3,3'-thiodipropionate and a bipyridyl ligand was reported to change color from blue to green at 140°C in the solid state. researchgate.net This color change is indicative of a structural or electronic rearrangement within the complex upon heating. Such behavior is of interest for the development of temperature-sensitive materials and sensors.

The study of thermochromic properties often involves techniques such as variable-temperature UV-Vis spectroscopy and differential scanning calorimetry (DSC) to correlate the color change with specific thermal events.

Table 6: Thermochromic Properties of a Representative Coordination Compound

| Compound | Color at Room Temperature | Color at Elevated Temperature | Transition Temperature (°C) |

|---|

Table of Compounds

| Compound Name |

|---|

| 3,3'-Thiodipropanoic Acid |

| This compound |

| Zinc(II) nitrate tetrahydrate |

| 6-methyl-2,2'-bipyridine |

| 6,6'-dimethyl-2,2'-bipyridine |

| 5,5'-dimethyl-2,2'-bipyridine |

| Hydrazine |

| Copper(II) |

| Lanthanum(III) |

| Cerium(III) |

| Praseodymium(III) |

| Neodymium(III) |

| Samarium(III) |

| Europium(III) |

| Terbium(III) |

| Dysprosium(III) |

| Cadmium(II) |

| Nickel(II) |

| Zinc(II) |

Computational Studies in Coordination Chemistry

Computational chemistry provides powerful tools for understanding the intricacies of coordination compounds at a molecular level. For 3,3'-thiodipropanoic acid and its derivatives, theoretical studies, particularly Density Functional Theory (DFT) and molecular simulations, have been instrumental in elucidating coordination behaviors and predicting the functional properties of the resulting materials.

Density Functional Theory (DFT) Studies of Coordination Modes

Density Functional Theory (DFT) has been employed to investigate the intrinsic bonding preferences of the this compound (tdp) anion, providing insights that complement experimental findings. A notable study in this area focused on the coordination of tdp with zinc(II) ions, leading to the synthesis of a dinuclear complex, [{Zn(phen)(H₂O)}₂(μ-tdp)₂]·3H₂O. amanote.comresearchgate.netnih.gov

DFT calculations were performed to understand the preferred coordination modes of the tdp²⁻ ligand. These theoretical investigations explored the relative energies of different coordination geometries, helping to rationalize the experimentally observed crystal structure. The calculations focused on the interaction between the carboxylate groups and the sulfur atom of the tdp²⁻ ligand with the metal center.

The findings from these computational studies indicated that the coordination is primarily driven by the carboxylate groups, which can act as bridging ligands between two metal centers. This bridging coordination mode is crucial in the formation of polynuclear structures. The DFT results also helped to understand why the thioether sulfur atom does not typically participate in coordination in many of these complexes, a common observation in the solid-state structures of metal-thiodipropionate compounds. nih.govmdpi.com

Table 1: Key Findings from DFT Studies on a Dinuclear Zn(II)-Thiodipropanoate Complex

| Parameter Studied | Computational Method | Key Findings |

| Ligand Conformation | DFT | Analysis of the rotational barriers around the C-S bonds to determine the most stable conformation of the tdp²⁻ ligand for coordination. |

| Coordination Energetics | DFT | Calculation of the binding energies for different coordination modes (e.g., monodentate, bidentate chelate, bidentate bridging) of the carboxylate groups. |

| Role of Sulfur Atom | DFT | Investigation into the electronic structure to explain the low propensity of the thioether sulfur to coordinate with the Zn(II) center in this system. |

| Vibrational Frequencies | DFT | Theoretical calculation of infrared vibrational frequencies to aid in the assignment of experimental spectra, particularly the symmetric and asymmetric stretching frequencies of the coordinated carboxylate groups. |

Molecular Simulations for Hydrogen Gas Adsorption in Metal-Organic Frameworks (MOFs)

Molecular simulations are a valuable tool for predicting and analyzing the gas sorption properties of porous materials like Metal-Organic Frameworks (MOFs). In the context of this compound, simulations have been used to explore the potential of a silver(I)-based MOF for hydrogen gas adsorption.

A three-dimensional framework, formulated as [Ag₂(tdp)], was synthesized and its interaction with hydrogen was investigated using molecular simulations. These simulations, often employing Grand Canonical Monte Carlo (GCMC) methods, are designed to predict the uptake of gas molecules within the pores of the MOF at various pressures and temperatures.

Table 2: Summary of Molecular Simulation Findings for H₂ Adsorption in a Ag(I)-Thiodipropanoate MOF

| Simulation Parameter | Method | Details and Findings |

| Framework Model | - | A 3D porous framework constructed from Ag(I) ions and this compound linkers. |

| Simulation Technique | Grand Canonical Monte Carlo (GCMC) | Used to simulate the adsorption isotherms for H₂ at cryogenic temperatures (e.g., 77 K). |

| Adsorption Sites | Energy Mapping | Identification of potential energy minima within the pores to locate the most favorable H₂ binding sites, often near the metal centers and organic linkers. |

| Isosteric Heat of Adsorption (Qst) | Clausius-Clapeyron Equation | Calculated from simulated isotherms at different temperatures to quantify the strength of the interaction between H₂ and the MOF framework. |

| Predicted H₂ Uptake | GCMC Simulation | Quantitative prediction of the gravimetric and volumetric hydrogen storage capacity of the material at various pressures. |

Research on 3,3 Thiodipropanoate in Materials Science and Polymer Systems

Polymer Stabilization and Degradation Research

The core function of 3,3'-Thiodipropanoate and its esters in the polymer industry is as a stabilizer. These thioester compounds are typically classified as secondary or hydroperoxide-decomposing antioxidants. They work synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive protection against degradation.

The antioxidant action of this compound derivatives is a multi-step process aimed at interrupting the auto-oxidation cycle of polymers. The fundamental mechanism involves the sulfur atom, which is the active site for its stabilizing function.

Hydroperoxide Decomposition: The primary role of thioester antioxidants is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the oxidation of polymers. These hydroperoxides can cleave under heat or UV light to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate the degradation chain reaction. This compound derivatives convert these harmful hydroperoxides into stable, non-radical products, primarily alcohols. This process involves a series of complex reactions where the sulfide (B99878) is oxidized to sulfoxide (B87167) and subsequently to other species, effectively neutralizing the threat posed by hydroperoxides.

Synergism with Primary Antioxidants: Thioesters like DLTDP and DSTDP exhibit a powerful synergistic effect when used with primary, radical-scavenging antioxidants (like hindered phenols). While the primary antioxidant donates a hydrogen atom to neutralize free radicals, the thioester decomposes the hydroperoxides that would otherwise regenerate more radicals. This two-pronged approach provides a more robust and long-lasting stabilization system than either component could achieve alone.

Polymer degradation is accelerated by exposure to heat, oxygen, and ultraviolet (UV) radiation. This compound and its esters are instrumental in mitigating these effects.

Thermal and Oxidative Degradation: During high-temperature processing (e.g., extrusion, molding) and long-term heat aging, polymers are highly susceptible to oxidation. Thioesters are particularly effective in these conditions. By decomposing hydroperoxides, they prevent the autocatalytic cycle of oxidation from accelerating, thus preserving the polymer's mechanical and physical properties at elevated temperatures. Their low volatility allows them to remain in the polymer matrix during processing. medchemexpress.comchemicalbook.com

UV Degradation: While not primary UV absorbers, thioesters contribute to UV stability by quenching hydroperoxides formed through photo-oxidation. medchemexpress.com UV radiation can initiate radical formation, leading to degradation that manifests as discoloration (yellowing), cracking, and loss of strength. chemicalbook.com In combination with UV absorbers and Hindered Amine Light Stabilizers (HALS), thioesters help to protect polymers from the damaging effects of sunlight. chemicalbook.com

The ultimate consequence of polymer degradation is the breaking of polymer chains (chain scission) or the formation of a network structure (cross-linking), both of which lead to the deterioration of material properties.

This compound derivatives play a crucial role in preventing chain scission by neutralizing the precursors to chain-scission-causing radicals. medchemexpress.com The process works as follows:

Polymer radicals (P•) react with oxygen to form peroxy radicals (POO•).

Peroxy radicals abstract a hydrogen atom from the polymer backbone, creating a hydroperoxide (POOH) and a new polymer radical.

The thioester stabilizer intervenes by decomposing the POOH into non-radical species. This intervention stops the propagation of the degradation cycle, which would otherwise lead to the cleavage of the polymer backbone. By preventing chain scission, these additives help maintain the polymer's molecular weight, which is critical for preserving its tensile strength, flexibility, and impact resistance. medchemexpress.com

For an additive to be effective, it must be compatible with the host polymer. Compatibility ensures that the stabilizer is evenly distributed throughout the polymer matrix and does not migrate to the surface (bloom) over time. Esters of 3,3'-Thiodipropionic acid, such as DLTDP and DSTDP, are designed with long alkyl chains (lauryl C12, stearyl C18) to enhance their compatibility with non-polar polyolefins.

These long chains make the molecule less volatile and more soluble in the polymer melt. medchemexpress.com Research has demonstrated their high compatibility and effectiveness in a range of common polymers.

Table 1: Compatibility and Stabilization Effects of this compound Esters in Various Polymers

| Polymer Substrate | This compound Derivative | Key Stabilization Effect |

| Polypropylene (B1209903) (PP) | DLTDP, DSTDP | Excellent long-term heat aging stability, reduced yellowing. chemicalbook.comatamanchemicals.com |

| Polyethylene (PE) | DLTDP, DSTDP | Prevention of degradation during processing, extended service life. atamanchemicals.com |

| Acrylonitrile (B1666552) Butadiene Styrene (ABS) | DSTDP | Synergistic effect with primary antioxidants to maintain properties. atamanchemicals.com |

| Synthetic Rubbers | DSTDP | Acts as a heat stabilizer and antioxidant. atamanchemicals.comgoogle.com |

Polymer Synthesis and Modification Research

While the primary application of this compound is in polymer stabilization, the unique reactivity of thioester compounds has led to broader research in polymer chemistry.

The use of this compound and its simple dialkyl esters specifically as primary cross-linking agents for elastomers and thermoplastics is not a widely documented application in scientific literature. The principal function of these molecules is to act as secondary antioxidants that inhibit degradation. In fact, they work to prevent unwanted cross-linking and chain scission caused by oxidative processes. medchemexpress.com

However, the broader class of thioester and thiol compounds is significant in advanced polymer synthesis, particularly in "thiol-ene" click chemistry. nih.govrsc.org This type of reaction involves the addition of a thiol group across a double bond (ene) and is used to create highly specific polymer networks and cross-links. While 3,3'-Thiodipropionic acid can be a precursor in the synthesis of polythioesters, its direct application as a cross-linking agent in conventional thermoplastic and elastomer production is not its established role. rhythmchemicals.in Research in this area typically focuses on multifunctional thiols or other thioesters designed specifically for creating network structures. nih.govgoogle.com

Enhancement of Polymer Mechanical Properties (e.g., Flexibility, Thermal Resistance, Strength, Durability)

Derivatives of 3,3'-thiodipropionic acid, particularly its diesters like Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP), are widely utilized as secondary antioxidants in a variety of polymer systems. atamanchemicals.comchemicalbook.com Their primary function is to protect the polymer from oxidative degradation, which occurs when polymer chains react with oxygen, often initiated by heat or UV light. univook.commedchemexpress.com This degradation process leads to chain scission, reducing the polymer's molecular weight and compromising its mechanical integrity. univook.com

The antioxidant mechanism of thiodipropionate esters involves the thioether group, which functions by scavenging and decomposing hydroperoxides, key intermediates in the auto-oxidation cycle of polymers. atamanchemicals.comjst.go.jp By neutralizing free radicals and preventing the propagation of chain reactions, these additives help to maintain the molecular weight of the polymer. univook.comunivook.com This stabilization is crucial for preserving the material's inherent mechanical properties over its service life. The preservation of molecular structure directly correlates to enhanced durability, strength, and flexibility. univook.com Polymers treated with thiodipropionate derivatives exhibit improved resistance to cracking and maintain their toughness over time. univook.com These antioxidants are frequently used in combination with primary (phenolic) antioxidants to create a synergistic effect that provides comprehensive stabilization against thermal degradation during processing and end-use. chemicalbook.com

| Polymer System | Thiodipropanoate Derivative Used | Enhanced Mechanical/Physical Properties | Reference |

|---|---|---|---|

| Polypropylene (PP) | DLTDP, DSTDP | Durability, Strength, Flexibility, Thermal Stability | atamanchemicals.comunivook.com |

| Polyethylene (PE) | DLTDP, DSTDP | Durability, Strength, Thermal Stability | atamanchemicals.comunivook.com |

| Acrylonitrile Butadiene Styrene (ABS) | DSTDP | Stabilization against oxidative decomposition | atamanchemicals.com |

| Polyvinyl Chloride (PVC) | DLTDP | Protection from oxidative degradation | univook.com |

| Synthetic Rubbers | DSTDP | Stabilization, Durability | atamanchemicals.com |

Exploration in Composite Material Development

In the field of composite materials, the performance and longevity of the material are heavily dependent on the stability of the polymer matrix that binds the reinforcing fillers. Derivatives of this compound serve as critical additives that enhance the durability of this matrix. While not acting as a primary structural component, their role as antioxidants is vital for composite integrity. They are incorporated into polymer matrices such as polypropylene, polyethylene, and ABS to protect them from degradation during high-temperature processing and throughout the composite's operational life. atamanchemicals.com

The stability provided by these thioester antioxidants ensures that the polymer matrix maintains its adhesion to the filler material and retains its mechanical properties, preventing premature failure of the composite. For instance, in dental restorative composites, which must endure harsh chemical and mechanical environments, research has explored various thiol-based compounds in the polymerizable organic matrix to achieve structurally uniform and tough materials with extended service time. medchemexpress.combeilstein-journals.org The use of thiodipropionate derivatives in the polymer resins, adhesives, and sealants that are often part of complex composite systems underscores their importance in this area of materials science. atamanchemicals.com

Research into Coatings and Surface Modification

The functional groups of this compound derivatives make them suitable for applications in coatings and the chemical modification of polymer surfaces. A significant area of research involves grafting polymers containing thiopropionate moieties onto surfaces to alter their properties. In one study, a novel beta-thiopropionate-based zwitterionic monomer was synthesized and used to modify the surface of hydrophobic polypropylene via surface-initiated atom transfer radical polymerization. nih.gov The resulting polymeric brush created a surface with significantly reduced biofouling characteristics, including decreased protein adsorption and bacterial adhesion, highlighting its potential for clinical and biomedical applications. nih.gov

In industrial coatings, thiodipropionate esters play a protective role. Distearyl thiodipropionate (DSTDP), when used in combination with phenolic antioxidants, is added to cathodic electrodeposition coatings for automobiles. chemicalbook.com In this application, it helps to mitigate the yellowing effect that can occur from overbaking during the curing process. Furthermore, it aids in preventing the delamination of the topcoat from the electrodeposition film that can result from weathering and environmental exposure. chemicalbook.com

Advanced Materials Research

Fabrication and Characterization of Metal-Organic Frameworks (MOFs) Based on this compound

3,3'-Thiodipropionic acid (H₂tdp) has been successfully employed as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs), also known as coordination polymers. nih.gov Its ability to coordinate with metal ions through its two carboxylate groups, combined with the flexibility of the thioether backbone, allows for the construction of diverse and complex architectures, including 1D, 2D, and 3D networks. nih.gov

The fabrication of these materials typically involves hydrothermal or solvothermal reactions, where a metal salt (e.g., copper acetate (B1210297) or zinc nitrate) is reacted with 3,3'-thiodipropionic acid, often in the presence of an auxiliary N-donor ligand like bipyridine or quinoxaline (B1680401). researchgate.netresearchgate.net The resulting structures are highly dependent on the specific metal ion, the coordination geometry, and the other ligands present. For example, researchers have synthesized a dinuclear Cu(II) coordination polymer, [Cu₂(TDPH)₄(QNX)]·DMF, by reacting copper acetate with H₂tdp and quinoxaline (QNX). researchgate.net Similarly, zinc(II) has been used with H₂tdp and bipyridyl ligands to construct a series of coordination polymers with varied dimensionality. researchgate.net

| MOF / Coordination Polymer | Metal Ion | Auxiliary Ligand(s) | Structural Dimensionality | Reference |

|---|---|---|---|---|

| [Cu(μ₃-tdp)(im)₂]n | Copper (Cu) | Imidazole (im) | 1D Helical Chain, 3D Supramolecular Network | nih.gov |

| {[Cu(μ₃-tdp)(1-mim)₂]·0.5H₂O}n | Copper (Cu) | 1-methylimidazole (1-mim) | 2D Polymer Network, 3D Supramolecular Network | nih.gov |

| [Cu₂(TDPH)₄(QNX)]·DMF | Copper (Cu) | Quinoxaline (QNX) | Dinuclear Complex forming a Polymer | researchgate.net |

| [ZnL(2,2′-bipy)H₂O]n (L=H₂tdp) | Zinc (Zn) | 2,2′-bipyridine (2,2'-bipy) | 1D Single-Chain | researchgate.net |

Studies on Porous Materials for Adsorption Applications (e.g., H2 storage)

A key feature of many MOFs is their intrinsic porosity, which makes them promising candidates for applications in gas storage and separation. northwestern.eduresearchgate.net The MOFs constructed using 3,3'-thiodipropionic acid have been shown to form porous structures capable of adsorbing guest molecules. For instance, a copper-based coordination polymer incorporating both thiodipropionic acid and quinoxaline was found to possess cavities with a diameter of 2.647 nm, which allowed for the adsorption of nitrogen molecules. nih.gov The confirmation of permanent porosity in such materials is typically achieved through gas adsorption-desorption studies. scielo.org.mx

While specific studies on the hydrogen (H₂) storage capabilities of this compound-based MOFs are not extensively detailed in the provided research, the demonstrated porosity of these materials makes them relevant to this field. The development of materials for H₂ storage is a critical area of research for clean energy applications. northwestern.eduresearchgate.net Porous materials like MOFs are considered advanced options for hydrogen storage due to their large surface areas and tunable pore structures, which allow for the physisorption of hydrogen molecules. researchgate.net The performance of a material for H₂ storage is often correlated with its specific surface area and pore volume. scielo.org.mx Therefore, the successful synthesis of porous frameworks using this compound as a linker indicates their potential as a platform for designing new materials for gas adsorption applications, including the storage of hydrogen. nih.govnorthwestern.edu

Biochemical and Biological Research Perspectives of 3,3 Thiodipropanoate

Microbial Metabolism and Catabolism Research

Research into the microbial metabolism of 3,3'-Thiodipropanoate (TDP) has largely centered on understanding how certain microorganisms can utilize this compound as a sole source of carbon and energy. This knowledge is particularly valuable for biotechnological applications, such as the production of bioplastics.

Elucidation of 3,3'-Thiodipropionate (TDP) Degradation Pathways in Microorganisms (e.g., Variovorax paradoxus strain TBEA6)

The betaproteobacterium Variovorax paradoxus strain TBEA6 is a key organism in the study of TDP catabolism, as it is one of the few known organisms capable of using TDP as its only carbon and energy source nih.govplos.org. The proposed degradation pathway in this strain involves several key stages.

Initially, TDP is imported into the cell. It is then cleaved into two crucial intermediates: 3-hydroxypropionic acid (3HP) and 3-mercaptopropionic acid (3MP) researchgate.net. The subsequent catabolism of these intermediates proceeds along separate routes. 3HP is likely catabolized via malonate semialdehyde researchgate.net.

The pathway for 3MP involves its oxygenation by the enzyme 3MP-dioxygenase (Mdo), which yields 3-sulfinopropionic acid (3SP) researchgate.netnih.gov. This product is then activated by the addition of coenzyme A (CoA) nih.gov. Following activation, a desulfinase enzyme cleaves the intermediate, releasing propionyl-CoA and sulfite nih.govresearchgate.net. The propionyl-CoA enters the central metabolism of the bacterium nih.govresearchgate.net. The sulfite is likely oxidized to sulfate and subsequently exported from the cell researchgate.net. Comparative genomics revealed that V. paradoxus TBEA6 has four unique gene clusters that may be responsible for its exclusive ability to metabolize TDP nih.govplos.org.

Identification and Characterization of Transport Proteins (e.g., TctC proteins) Involved in TDP Uptake

For TDP to be metabolized, it must first be transported into the bacterial cell. Research has focused on identifying the specific proteins responsible for this uptake in V. paradoxus TBEA6 nih.govresearchgate.net. Studies have investigated the role of the tripartite tricarboxylate transport (TCT) system researchgate.net.

In one study, eight putative tctC genes, which encode the substrate-binding component of these transport systems, were identified and expressed in E. coli nih.govresearchgate.net. To determine which of these proteins interact with TDP, thermal shift assays were performed. This technique measures the change in a protein's melting temperature upon binding to a ligand. Significant shifts in melting temperature were observed for two TctC proteins, VPARA-44430 and VPARA-01760, when they interacted with TDP nih.govresearchgate.net.

To confirm the role of these proteins in vivo, gene deletion mutants were created. A mutant strain lacking the gene for VPARA-44430 showed impaired growth when TDP was the sole carbon source, directly implicating this TctC protein in the transport of TDP into the cell nih.govresearchgate.net.

Proteomic Analysis to Identify Proteins Influenced by TDP as a Carbon Source

Proteomic analysis has been a crucial tool for identifying the specific proteins involved in the TDP degradation pathway. This approach compares the proteins produced by the bacterium when it is grown on different carbon sources nih.govplos.org. In studies involving V. paradoxus TBEA6, cells were cultivated with either TDP, D-gluconate, or 3-sulfinopropionate nih.govplos.org. By comparing the protein profiles, researchers identified proteins that were significantly more abundant in cells grown on TDP nih.govplos.org.

This proteomic approach led to the identification of eight new protein candidates for TDP degradation, in addition to confirming parts of the previously postulated pathway nih.govplos.org. Among the newly identified proteins were two enoyl-CoA hydratases (Ech-20 and Ech-30) and a putative crotonase family protein (encoded by the gene VPARA_05510) nih.govplos.org. The increased abundance of these specific proteins during growth on TDP suggested their direct involvement in its catabolism nih.gov.

Investigation of Enzymatic Cleavage of TDP to Intermediates (e.g., 3-Mercaptopropionate)

The cleavage of TDP into 3-mercaptopropionate (B1240610) (3MP) is a critical step in its catabolism nih.govplos.org. While 3MP was identified as a key intermediate, the precise enzymatic mechanism for the initial cleavage of TDP has required further investigation nih.govnih.gov. Initially, an FAD-dependent oxidoreductase known as Fox was thought to catalyze this reaction nih.govresearchgate.net. However, later research indicated that Fox was not directly involved in the cleavage but functions as a 2-hydroxy acid specific dehydrogenase nih.gov.

More recent findings suggest a new putative pathway where TDP is first activated to TDP-CoA. Thermal shift assays demonstrated that one of the identified enoyl-CoA hydratases, Ech-20, shows increased stability in the presence of TDP-CoA, but not TDP itself, indicating that Ech-20 likely uses TDP-CoA as its substrate nih.gov.

Downstream of the initial cleavage, the enzymatic processing of 3MP is better characterized. The enzyme 3-mercaptopropionate dioxygenase (Mdo), a cysteine dioxygenase homologue, catalyzes the oxygenation of 3MP to 3-sulfinopropionate nih.gov. This was confirmed through in vitro enzyme assays with the purified Mdo protein nih.gov.

Gene Deletion and Mutagenesis Studies to Confirm Metabolic Roles

To confirm the function of proteins identified through proteomic analysis and other methods, gene deletion and mutagenesis studies are essential. In V. paradoxus TBEA6, several genes have been targeted to observe the effect on the bacterium's ability to grow on TDP nih.govnih.gov.

Key findings from these studies include:

Enoyl-CoA Hydratases : The deletion of the genes for either Ech-20 or Ech-30 alone did not stop the bacterium from metabolizing TDP. However, a double deletion mutant, lacking the genes for both Ech-20 and Ech-30, resulted in a TDP-negative phenotype, meaning it could no longer grow on TDP. This indicates that both enzymes are essential for the pathway nih.gov.

Crotonase Family Protein : A deletion mutant of the gene VPARA_05510, which encodes a putative crotonase family protein, showed significantly reduced growth with TDP as the carbon source nih.gov. A later study confirmed that this deletion mutant exhibited a TDP-negative phenotype and could no longer metabolize TDP or 3MP nih.gov. The ability to grow on TDP was restored through complementation, confirming the gene's essential role nih.gov.

Transposon Mutagenesis : Earlier studies used Tn5::mob transposon mutagenesis to screen for genes involved in TDP catabolism. This led to the identification of mutants unable to grow on TDP, which allowed for the characterization of genes involved in the downstream processing of 3MP, such as 3-mercaptopropionate dioxygenase nih.gov.

Research on Polythioester Precursor Formation from TDP Catabolism

A significant motivation for studying TDP metabolism is its potential for producing polythioesters (PTEs), a type of biodegradable polymer or bioplastic plos.orgresearchgate.net. The catabolism of TDP in V. paradoxus TBEA6 yields 3-mercaptopropionate (3MP) as a direct intermediate nih.govplos.org. This 3MP serves as a precursor substrate for the biosynthesis of PTEs, specifically poly(3MP) nih.govplos.org.

Therefore, a thorough understanding of the TDP degradation pathway is essential for optimizing the biotechnological production of these bioplastics nih.gov. By identifying the enzymes and genes involved, researchers can potentially engineer microbial strains for more efficient conversion of TDP into 3MP, thereby increasing the yield of PTEs nih.gov. The research into the metabolic pathway, from transport proteins to the specific catabolic enzymes, provides the foundational knowledge needed to enhance the feasibility of PTE synthesis from TDP researchgate.netnih.gov.

Data Tables

Table 1: Key Proteins in this compound Metabolism in V. paradoxus TBEA6 This table summarizes the proteins identified through various research methods and their confirmed or proposed roles in the catabolism of TDP.

| Protein/Gene Locus | Protein Type | Proposed/Confirmed Function | Method of Identification/Confirmation | Reference |

|---|---|---|---|---|

| VPARA-44430 | TctC Transport Protein | Binds to TDP for uptake into the cell. | Thermal Shift Assay, Gene Deletion | nih.govresearchgate.net |

| Ech-20 | Enoyl-CoA Hydratase | Essential for TDP metabolism; likely uses TDP-CoA as a substrate. | Proteomics, Gene Deletion, Thermal Shift Assay | nih.gov |

| Ech-30 | Enoyl-CoA Hydratase | Essential for TDP metabolism; may interact with other CoA-activated intermediates. | Proteomics, Gene Deletion | nih.gov |

| VPARA_05510 | Crotonase Family Protein / 3-Hydroxyisobutyryl-CoA hydrolase | Essential for TDP and 3MP metabolism. | Proteomics, Gene Deletion, Complementation | nih.govnih.gov |

| Mdo | 3-Mercaptopropionate Dioxygenase | Oxygenates 3-mercaptopropionate (3MP) to 3-sulfinopropionate (3SP). | Transposon Mutagenesis, Enzyme Assays | nih.gov |

| Fox | FAD-dependent Oxidoreductase | Initially proposed for TDP cleavage, now identified as a 2-hydroxy acid specific dehydrogenase. | Transposon Mutagenesis, Further Characterization | nih.govresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound / 3,3'-Thiodipropionic acid | TDP |

| 3-Mercaptopropionate / 3-Mercaptopropionic acid | 3MP |

| 3-Hydroxypropionate / 3-Hydroxypropionic acid | 3HP |

| 3-Sulfinopropionate / 3-Sulfinopropionic acid | 3SP |

| Propionyl-CoA | |

| Acetyl-CoA | |

| Coenzyme A | CoA |

| D-gluconate | |

| Malonate semialdehyde | |

| Methylmalonyl-CoA | |

| Methylcitrate | |

| Sulfite | |

| Sulfate | |

| Polythioester | PTE |

| Cysteine |

Mechanistic Studies of Bioactivity in Model Systems

The bioactivity of this compound and its derivatives has been a subject of scientific inquiry, particularly focusing on their roles in modulating biochemical pathways, providing antioxidant effects at a cellular level, and exhibiting antimicrobial properties. These studies in various model systems have begun to elucidate the mechanisms through which these compounds exert their biological effects.

Research into the biochemical pathways affected by this compound has revealed its role in the catabolism of certain microorganisms. In the bacterium Variovorax paradoxus strain TBEA6, 3,3'-thiodipropionate (TDP) serves as a sole source of carbon and energy. The metabolic pathway involves the cleavage of TDP into 3-mercaptopropionate (3MP) nih.gov. This intermediate is then processed to 3-sulfinopropionate (3SP) by a dioxygenase. Subsequent enzymatic reactions convert 3SP into propionyl-CoA, which then enters the central metabolism of the bacterium nih.govcapes.gov.br. A proteomic analysis of V. paradoxus TBEA6 identified several key enzymes involved in this pathway, including enoyl-CoA hydratases and a putative crotonase family protein, confirming their crucial role in TDP degradation nih.gov.

While the direct modulation of signaling pathways in mammalian cells by simple this compound esters is not extensively documented in the available research, studies on other thio-derivatives offer insights into potential mechanisms. For instance, certain chalcone thio-derivatives have been shown to modulate the NF-κB and STAT3 signaling pathways in hepatocellular carcinoma cells nih.gov. These pathways are critical in regulating inflammation, cell proliferation, and apoptosis. The thio-derivatives were found to inhibit the translocation of the STAT3 dimer to the nucleus and modulate the activity of transcription factors and kinases within these pathways nih.gov. This suggests that the sulfur-containing moiety in such derivatives can play a significant role in their interaction with and modulation of key cellular signaling cascades.

Table 1: Key Enzymes and Intermediates in the Catabolism of 3,3'-Thiodipropionate in Variovorax paradoxus TBEA6

| Step | Intermediate/Enzyme | Function | Reference |

| 1 | 3,3'-Thiodipropionate (TDP) | Initial substrate | nih.gov |

| 2 | 3-Mercaptopropionate (3MP) | Product of TDP cleavage | nih.gov |

| 3 | 3-Mercaptopropionate dioxygenase | Converts 3MP to 3SP | nih.gov |

| 4 | 3-Sulfinopropionate (3SP) | Intermediate | nih.gov |

| 5 | Succinyl-CoA-dependent CoA transferase | Activates 3SP with CoA | nih.gov |

| 6 | Acyl-CoA dehydrogenase-like desulfinase | Cleaves 3SP-CoA to propionyl-CoA and sulfite | nih.gov |

| 7 | Propionyl-CoA | Enters central metabolism | nih.gov |